molecular formula C20H26N4O2 B2399718 N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide CAS No. 1797221-84-1

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

Cat. No. B2399718
CAS RN: 1797221-84-1
M. Wt: 354.454
InChI Key: CGGRNBGWOXQLMA-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling and is involved in the development and progression of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various diseases.

Mechanism of Action

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide works by irreversibly binding to the BTK enzyme, which prevents its activation and downstream signaling. This leads to the inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells in many diseases.
Biochemical and Physiological Effects
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to have minimal off-target effects, which is important for reducing toxicity and improving therapeutic efficacy.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is its high potency and specificity for BTK, which allows for effective targeting of the B-cell receptor pathway. However, one limitation is that it may not be effective in all patients, as some tumors may have alternative signaling pathways that can bypass BTK inhibition.

Future Directions

There are several potential future directions for the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors. These include:
1. Combination therapy: N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide may be used in combination with other agents, such as chemotherapy, immunotherapy, or other targeted therapies, to improve therapeutic efficacy and overcome resistance.
2. Biomarker identification: The identification of biomarkers that predict response to BTK inhibitors may help to identify patients who are most likely to benefit from treatment.
3. Alternative dosing schedules: Alternative dosing schedules, such as intermittent dosing or lower doses, may help to reduce toxicity and improve tolerability.
4. Development of next-generation BTK inhibitors: The development of next-generation BTK inhibitors with improved potency, selectivity, and pharmacokinetic properties may further improve therapeutic outcomes.
Conclusion
N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. While there are limitations to its use, such as potential resistance and off-target effects, the development of N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide and other BTK inhibitors represents an important advance in the treatment of these diseases. Further research is needed to fully understand the potential of these agents and to identify optimal treatment strategies for patients.

Synthesis Methods

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide can be synthesized using a multi-step process that involves the coupling of a pyridazine derivative with a piperidine carboxylic acid, followed by the introduction of a tert-butylphenyl group. The final product is obtained through a series of purification and isolation steps.

Scientific Research Applications

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide has shown potent anti-tumor activity and has been shown to induce apoptosis and inhibit B-cell receptor signaling.

properties

IUPAC Name

N-(4-tert-butylphenyl)-4-pyridazin-3-yloxypiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-20(2,3)15-6-8-16(9-7-15)22-19(25)24-13-10-17(11-14-24)26-18-5-4-12-21-23-18/h4-9,12,17H,10-11,13-14H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGGRNBGWOXQLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=NN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(tert-butyl)phenyl)-4-(pyridazin-3-yloxy)piperidine-1-carboxamide

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